4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of several enzymes, including phosphodiesterases and tyrosine kinases. This inhibition leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential signaling molecules in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one are diverse. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to have an inhibitory effect on several enzymes, including phosphodiesterases and tyrosine kinases, which play a crucial role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its potential applications in drug development and its inhibitory effect on several enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis process and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. These include further research into its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has significant potential in various fields. Its anti-inflammatory and anti-tumor properties, inhibitory effect on several enzymes, and potential applications in drug development make it a promising candidate for further research. However, its complex synthesis process and limited understanding of its mechanism of action pose challenges to its use in lab experiments.
Synthesemethoden
The synthesis of 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 2-methoxypyridine-4-boronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(5-Chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in scientific research are vast. This compound has been found to have significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have an inhibitory effect on several enzymes, including phosphodiesterases and tyrosine kinases, which play a crucial role in various cellular processes.
Eigenschaften
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2/c1-22-12-6-11(2-3-16-12)20-5-4-19(9-13(20)21)14-17-7-10(15)8-18-14/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYXVXUURCLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.